7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione
Overview
Description
7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as core structures in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Cyclization: Formation of the quinazoline ring.
Halogenation: Introduction of bromine and fluorine atoms.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction reactions could modify the oxidation state of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Possible applications in materials science and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of bromine and fluorine atoms might enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinazoline-2,4(1H,3H)-dione: Lacks the bromine atom.
7-Bromoquinazoline-2,4(1H,3H)-dione: Lacks the fluorine atom.
Quinazoline-2,4(1H,3H)-dione: Lacks both bromine and fluorine atoms.
Uniqueness
7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties. These halogen atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
7-bromo-6-fluoro-1H-quinazoline-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-4-2-6-3(1-5(4)10)7(13)12-8(14)11-6/h1-2H,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMADIRQHOPEMRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)NC(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255545 | |
Record name | 7-Bromo-6-fluoro-2,4(1H,3H)-quinazolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401255545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374208-43-1 | |
Record name | 7-Bromo-6-fluoro-2,4(1H,3H)-quinazolinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374208-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-6-fluoro-2,4(1H,3H)-quinazolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401255545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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